molecular formula C12H15NO3 B2522678 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 153707-94-9

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2522678
CAS No.: 153707-94-9
M. Wt: 221.256
InChI Key: DQSOGXBMZXYQOZ-UHFFFAOYSA-N
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Description

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 153707-94-9; molecular formula: C₁₂H₁₅NO₃) is a bicyclic compound featuring a partially hydrogenated naphthalene core. Its structure includes a carboxylic acid group and an amino group at position 1, along with a methoxy substituent at position 4. This compound is commercially available from suppliers such as Santa Cruz Biotechnology and Hairui Chemical, typically at ≥95% purity . Its unique substitution pattern makes it a candidate for pharmaceutical research, particularly in studies involving dopamine receptor modulation or as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSOGXBMZXYQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Functional Group Introduction: Through a series of reactions, functional groups such as the methoxy group and the carboxylic acid group are introduced. This can involve reactions like methylation and carboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Melanocortin Receptor Agonism

One of the prominent applications of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is its role as a selective agonist for the melanocortin-4 receptor (MC4R). Research has shown that analogs of this compound exhibit potent activity at MC4R, which is implicated in the regulation of energy homeostasis and appetite control. This could lead to therapeutic avenues for obesity and metabolic disorders .

Antioxidant Properties

Studies have indicated that derivatives of this compound possess antioxidant properties. These properties may be leveraged in developing treatments for oxidative stress-related conditions. The ability to scavenge free radicals can contribute to protective effects against cellular damage .

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices that could enhance mechanical properties or introduce specific functionalities such as biodegradability or responsiveness to environmental stimuli .

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryMelanocortin receptor agonismTreatment for obesity and metabolic disorders
Antioxidant propertiesProtection against oxidative stress
Material SciencePolymer synthesisEnhanced mechanical properties

Case Study 1: Melanocortin Receptor Agonists

Research published in ACS Organic Letters highlighted the development of compounds similar to this compound that selectively activate MC4R. These findings suggest a pathway for creating effective weight management drugs .

Case Study 2: Antioxidant Activity

A study examining various naphthalene derivatives demonstrated that compounds with similar structures exhibit significant antioxidant activity in vitro. This suggests that this compound may also have protective effects against cellular damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. The compound’s functional groups allow it to participate in various interactions, influencing its activity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of tetrahydronaphthalene derivatives with varying substituents. Key structural analogs include:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Differences Applications/Synthesis Reference
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 153707-94-9 C₁₂H₁₅NO₃ -NH₂ (C1), -OCH₃ (C6), -COOH (C1) 221.25 Reference compound Pharmaceutical research, organic synthesis
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid - C₁₂H₁₄O₃ -OCH₃ (C6), -COOH (C1) 206.24 Lacks amino group; lower molecular weight Intermediate in dopamine analog synthesis
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - C₁₃H₁₆O₄ -OCH₃ (C5, C6), -COOH (C2) 236.26 Dual methoxy groups; carboxylic acid at C2 Synthesized via Li/NH₃ reduction (42% yield)
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 136759-35-8 C₁₂H₁₄O₃ -OCH₃ (C6), -COOH (C2) 206.24 Chiral center at C2; no amino group Stereochemical studies
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid - C₁₁H₁₀O₃ -COOH (C1), -C=O (C4) 190.19 Ketone group at C4 Hydrogen bonding studies in δ-keto acids

Key Observations:

This may improve solubility or receptor binding in pharmaceutical contexts. The absence of a ketone group (cf.

Chirality and Stereochemical Impact :

  • Racemic mixtures are common in this class (e.g., 5,6-ADTN derivatives) , but enantioselective synthesis (as seen in (R)-6-methoxy-2-carboxylic acid) highlights the importance of stereochemistry in biological activity .

Physical Properties: The amino group increases molecular weight (~221.25 vs. ~206.24 for non-amino analogs) and alters collision cross-section profiles, which could affect pharmacokinetics .

Biological Activity

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often referred to as AMTCA) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 257.72 g/mol
  • IUPAC Name : 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid
  • PubChem CID : 91662904
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Purity>95%

Anticancer Properties

Recent studies have indicated that AMTCA exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that AMTCA induces apoptosis in human breast cancer cells through the activation of caspase pathways .

The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. AMTCA appears to interact with the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent activation of pro-apoptotic factors .

Enzyme Inhibition

AMTCA has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors and plays a role in tumorigenesis . The compound's structure suggests it may effectively bind to the active site of CA IX, thereby inhibiting its activity.

Study 1: Antitumor Efficacy

A study published in ACS Omega explored the antitumor efficacy of AMTCA in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with AMTCA compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Study 2: Enzyme Activity Assays

Another investigation focused on the enzyme inhibition properties of AMTCA against CA IX. The results revealed that AMTCA effectively inhibited CA IX activity with an IC50 value in the low micromolar range, indicating its potential utility in developing targeted cancer therapies .

Safety and Toxicology

While promising, further research is necessary to evaluate the safety profile of AMTCA. Preliminary toxicity studies suggest that at therapeutic doses, AMTCA does not exhibit significant cytotoxicity towards normal cells; however, comprehensive toxicological evaluations are essential for clinical applications .

Q & A

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield (Reported)Reference
Methoxy Precursor6-methoxy-naphthalenoneN/A
Spirohydantoin HydrolysisHCl, H₂O, reflux~70% (analogous)

Basic Question: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR identifies methoxy (-OCH₃), amino (-NH₂), and carboxyl (-COOH) groups. Signal splitting patterns confirm tetrahydronaphthalene ring conformation .

IR Spectroscopy :

  • Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

X-ray Crystallography :

  • Resolves stereochemistry and detects conformational disorder (e.g., carboxyl group disorder observed in related tetrahydronaphthalene-carboxylic acids) .

Advanced Question: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:
Discrepancies may arise from:

Conformational Isomerism : Dynamic NMR at variable temperatures (e.g., 25–100°C) to assess rotational barriers .

Crystallographic Disorder : Model disordered carboxyl groups using multi-conformer refinement (e.g., 2-site disorder with occupancy ratios) .

Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts.

Advanced Question: How to design experiments to evaluate its potential biological activity?

Methodological Answer:

In Vitro Assays :

  • Apoptosis/Cytotoxicity : Use Annexin V/propidium iodide staining (referenced in tumor suppression antibody kits) .
  • Enzyme Inhibition : Screen against kinases/phosphatases (structural analogs show activity in signaling pathways) .

Structure-Activity Relationship (SAR) :

  • Modify methoxy/amino positions and compare bioactivity (e.g., neuroprotective effects in related tetrahydronaphthalenes) .

Advanced Question: What strategies address low yields in amination steps during synthesis?

Methodological Answer:

Catalyst Optimization : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .

Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent side reactions .

Reaction Monitoring : Employ LC-MS to track intermediate formation and adjust reaction time/temperature .

Data Contradiction Analysis: Conflicting reports on biological activity—how to resolve?

Methodological Answer:

Purity Verification : Confirm compound purity (>95%) via HPLC and compare with commercial standards (e.g., 95% purity reported) .

Orthogonal Assays : Use multiple assays (e.g., MTT, caspase-3 activation) to cross-validate apoptosis-inducing effects .

Batch Consistency : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to eliminate batch variability .

Advanced Question: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

DFT Calculations : Model transition states for carboxylation/amination steps to identify energetically favorable pathways.

Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., aqueous vs. organic environments) .

Docking Studies : Predict binding affinities to biological targets (e.g., kinase domains) using AutoDock Vina .

Advanced Question: How to address challenges in enantiomeric resolution?

Methodological Answer:

Chiral Chromatography : Use amylose/cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol).

Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for easier separation .

Optical Rotation : Measure specific rotation (e.g., Perkin Elmer 343 polarimeter at 589 nm) to confirm enantiopurity .

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